Product packaging for L-Tyrosine-4-13C(Cat. No.:CAS No. 81201-90-3)

L-Tyrosine-4-13C

Cat. No.: B3066422
CAS No.: 81201-90-3
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-VGFAOSRESA-N
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Description

L-Tyrosine-(phenyl-4-13C) is a stable isotope-labeled version of L-tyrosine, a non-essential amino acid. In this specific compound, the carbon atom at the fourth position of the phenyl ring is replaced with a heavy isotope of carbon, ¹³C. sigmaaldrich.comepa.gov This seemingly minor alteration provides a powerful tool for researchers in the field of biochemistry and metabolomics, enabling the detailed study of metabolic pathways with high precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B3066422 L-Tyrosine-4-13C CAS No. 81201-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(413C)cyclohexa-1,3,5-trien-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-VGFAOSRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C](=CC=C1C[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480572
Record name L-Tyrosine-(phenyl-4-13C)
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URL https://comptox.epa.gov/dashboard/DTXSID70480572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81201-90-3
Record name L-Tyrosine-(phenyl-4-13C)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81201-90-3
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Synthetic Methodologies and Isotopic Enrichment of L Tyrosine Phenyl 4 13c

Chemo-Enzymatic Synthesis Pathways for Site-Specific Carbon-13 Labeling

Chemo-enzymatic synthesis offers a versatile approach to producing L-Tyrosine-(phenyl-4-¹³C) by combining the precision of enzymatic reactions with the flexibility of chemical synthesis. nih.govd-nb.info This strategy allows for the specific placement of a ¹³C label at the C4 position of the phenyl ring.

A common strategy involves the enzymatic conversion of a chemically synthesized, isotopically labeled precursor. For instance, enzymes like tyrosine phenol-lyase (TPL) can catalyze the synthesis of L-tyrosine from phenol (B47542), pyruvate (B1213749), and ammonia. d-nb.info By using [4-¹³C]-phenol as a starting material in a TPL-catalyzed reaction, L-Tyrosine-(phenyl-4-¹³C) can be produced with high specificity.

Another approach involves the synthesis of labeled precursors that can be converted to the target amino acid through a series of enzymatic steps. d-nb.info For example, a labeled cinnamic acid derivative can be enzymatically converted to L-phenylalanine, which can then be hydroxylated to form L-tyrosine. d-nb.info The flexibility of chemical synthesis allows for the introduction of the ¹³C label at various positions in the precursor molecule, which is then carried through the enzymatic cascade. beilstein-journals.org

Researchers have developed multi-step chemical pathways to synthesize labeled phenylpyruvic acids, which can then be enzymatically transaminated to yield the corresponding labeled L-phenylalanine. d-nb.info While these methods can be complex, they provide precise control over the labeling pattern. d-nb.info

Biosynthetic Production of L-Tyrosine-(phenyl-4-13C) in Engineered Microbial Systems

Engineered microbial systems, particularly Escherichia coli, are widely used for the biosynthetic production of isotopically labeled amino acids. nih.gov By manipulating the metabolic pathways of these microorganisms and providing a ¹³C-labeled carbon source, specific amino acids can be enriched with the isotope.

The biosynthesis of L-tyrosine in E. coli begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form chorismate, a key intermediate in the synthesis of all three aromatic amino acids. nih.govresearchgate.net Chorismate is then converted to prephenate by chorismate mutase, and subsequently to 4-hydroxyphenylpyruvate (HPP) by prephenate dehydrogenase. nih.gov Finally, a transamination reaction catalyzed by tyrosine aminotransferase yields L-tyrosine. researchgate.net

To achieve site-specific labeling at the phenyl-4 position, a precursor that selectively introduces the ¹³C label at this position is required. One strategy is to use a labeled precursor that enters the shikimate pathway, which leads to the synthesis of aromatic amino acids. nih.gov For example, the use of [1-¹³C]-glucose or other specifically labeled glucose isotopomers can result in predictable labeling patterns in the aromatic rings of phenylalanine and tyrosine. nih.gov More specifically, using site-selectively ¹³C-enriched erythrose as a precursor can lead to more selective labeling of aromatic side chains compared to using glucose. nih.gov

Metabolic engineering plays a crucial role in maximizing the yield and specificity of labeling. This can involve overexpressing key enzymes in the tyrosine biosynthetic pathway, such as a feedback-insensitive 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and the chorismate mutase domain. nih.govnih.gov Additionally, deleting or downregulating competing metabolic pathways can channel more of the labeled carbon source towards tyrosine production. nih.gov

Strategies for High-Level Isotopic Incorporation into Recombinant Proteins

Incorporating L-Tyrosine-(phenyl-4-¹³C) into recombinant proteins at high levels is essential for many structural and dynamic studies using nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com The most common method involves expressing the protein of interest in an engineered E. coli strain grown in a minimal medium. gmclore.orgckgas.com

This minimal medium contains a defined set of nutrients, with the isotopically labeled amino acid, in this case, L-Tyrosine-(phenyl-4-¹³C), being the sole source of that particular amino acid. sigmaaldrich.com This forces the bacteria to incorporate the labeled tyrosine into the proteins they synthesize. To ensure high incorporation efficiency, it is crucial to use an E. coli strain that is auxotrophic for tyrosine, meaning it cannot synthesize its own tyrosine.

Several factors can influence the efficiency of isotopic incorporation:

Media Composition: The use of a well-defined minimal medium, such as M9 medium, is standard. gmclore.orgnih.gov Supplementation of the minimal media with algal lysate-derived complex labeling medium can enhance recombinant protein expression. sigmaaldrich.com

Cell Density at Induction: Inducing protein expression at a high cell density (OD600 of ~6) can increase protein yield and reduce the amount of expensive labeled precursors required. gmclore.orgnih.gov

Precursor Concentration: Sufficient concentrations of the labeled amino acid precursor are necessary to achieve high levels of incorporation. nih.govacs.org

Cell-free protein synthesis (CFPS) systems offer an alternative to in vivo expression. nih.govnih.gov These systems allow for more direct control over the reaction components and can be advantageous for producing toxic proteins or for achieving highly specific labeling patterns. nih.gov

Isotope Labeling Patterns for Enhanced Spectroscopic Resolution

The specific placement of ¹³C labels within a protein, known as isotope labeling patterns, is critical for enhancing the resolution and simplifying the analysis of NMR spectra. nih.gov For large proteins, uniform ¹³C labeling leads to complex spectra with significant signal overlap and line broadening due to ¹³C-¹³C scalar couplings. ckgas.comresearchgate.net

Site-specific labeling, such as with L-Tyrosine-(phenyl-4-¹³C), helps to overcome these challenges. By introducing a single ¹³C label in the tyrosine ring, the resulting NMR signals are singlets in the ¹³C dimension, which are sharper and easier to resolve. nih.gov This "spin-isolated" labeling approach is particularly valuable for studying the structure and dynamics of aromatic residues in proteins. nih.govresearchgate.net

Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can dramatically increase the signal-to-noise ratio of ¹³C-labeled molecules, enabling real-time metabolic imaging. nih.govmriquestions.com While often used for small molecule imaging, the principles can be extended to protein studies.

The choice of labeling pattern depends on the specific scientific question being addressed. For instance, combining site-specific ¹³C labeling with uniform ¹⁵N labeling allows for powerful heteronuclear correlation experiments that can provide detailed information about protein structure and dynamics. acs.org Advanced labeling schemes can also involve the use of deuteration in conjunction with ¹³C labeling to further reduce spectral complexity. ckgas.com

Below is an interactive data table summarizing different labeling strategies and their outcomes for NMR spectroscopy.

Labeling StrategyPrecursor(s)Resulting Labeling Pattern in TyrosineSpectroscopic Advantage
Site-Specific[4-¹³C]-phenol¹³C at phenyl C4 positionSpin-isolated signal, enhanced resolution
Biosynthetic[1-¹³C]-glucose¹³C enrichment at specific ring positionsPredictable labeling for assignment
BiosyntheticSite-selectively ¹³C-enriched erythroseMore selective ¹³C labeling of aromatic side chainsReduced background labeling
SelectiveL-Tyrosine-(phenyl-4-¹³C) in auxotrophic strainHigh incorporation of specifically labeled tyrosineSimplified spectra for large proteins

L Tyrosine Phenyl 4 13c in Metabolic Flux Analysis Mfa

Fundamental Principles and Methodological Framework of ¹³C-MFA

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com The fundamental principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. numberanalytics.comnumberanalytics.com As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. numberanalytics.com13cflux.net These patterns are then measured using sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.combenthamdirect.com

The methodological framework of ¹³C-MFA can be broken down into several key steps:

Isotope Labeling Experiment: Cells are cultured in a medium containing a ¹³C-labeled substrate, such as L-Tyrosine-(phenyl-4-¹³C). benthamdirect.comnih.gov The choice of labeled substrate and the specific position of the ¹³C atom are crucial for maximizing the information obtained about the metabolic pathways of interest. nih.gov

Sample Analysis: After a period of growth, intracellular metabolites are extracted and their isotopic labeling patterns are determined. benthamdirect.com This provides data on the mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue of a metabolite. nih.gov

Computational Modeling: A metabolic network model is constructed, which includes the biochemical reactions relevant to the system being studied. nih.gov This model is then used in conjunction with computational algorithms to estimate the intracellular metabolic fluxes by fitting the simulated labeling patterns to the experimentally measured data. numberanalytics.comnih.gov

Tracing Carbon Flow and Intermediary Metabolism with Phenyl-4-¹³C Labeling

The specific labeling of L-Tyrosine at the fourth carbon of its phenyl ring (phenyl-4-¹³C) provides a distinct advantage for tracing specific metabolic pathways. As this labeled tyrosine is taken up by cells, the ¹³C atom can be tracked as it is incorporated into proteins or catabolized.

For instance, the degradation of L-tyrosine can proceed through the Ehrlich pathway, where it is first transaminated to form 4-hydroxyphenylpyruvate. biocyc.org Subsequent reactions can lead to the formation of various other metabolites. By analyzing the ¹³C labeling patterns in these downstream products, researchers can quantify the flux through this specific catabolic route.

Furthermore, L-tyrosine is a precursor for the synthesis of important biomolecules like the neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). sigmaaldrich.comwikipedia.org The incorporation of the ¹³C label from L-Tyrosine-(phenyl-4-¹³C) into these molecules allows for the direct measurement of their synthesis rates. This is particularly valuable in neuroscience research and for studying metabolic disorders affecting these pathways.

Quantitative Elucidation of Metabolic Flux Distributions

A primary goal of ¹³C-MFA is to move beyond qualitative pathway identification to the quantitative determination of metabolic flux distributions. numberanalytics.com This involves calculating the absolute rates at which metabolites are processed through each reaction in the metabolic network. nih.gov By minimizing the difference between the experimentally measured labeling data and the labeling patterns predicted by the metabolic model, a best-fit set of flux values can be determined. nih.gov

This quantitative data provides a detailed snapshot of the cell's metabolic state. For example, in cancer research, ¹³C-MFA has been instrumental in revealing how cancer cells rewire their metabolism to support rapid proliferation. nih.gov By quantifying the fluxes through central carbon metabolism, researchers can identify key metabolic pathways that are upregulated in cancer cells, presenting potential targets for therapeutic intervention. numberanalytics.com

The use of multiple parallel labeling experiments with different ¹³C-labeled substrates, including tracers like L-Tyrosine-(phenyl-4-¹³C), can significantly enhance the resolution and accuracy of the determined flux maps. nih.gov

Identification and Source Determination of Metabolic By-Products

¹³C-MFA is not only useful for studying major metabolic pathways but also for identifying and determining the origin of metabolic by-products. nih.gov When a ¹³C-labeled substrate is introduced, any by-products derived from that substrate will also become labeled. This allows for their unambiguous identification and distinguishes them from compounds originating from other sources.

For example, if a cell culture is fed with L-Tyrosine-(phenyl-4-¹³C), the detection of a ¹³C-labeled compound that is not part of the canonical tyrosine metabolism would indicate the presence of a previously unknown or uncharacterized metabolic pathway or a side reaction. This capability is crucial for a comprehensive understanding of cellular metabolism and can lead to the discovery of novel enzymatic activities or metabolic routes.

Application in Cellular Models for Understanding Metabolic Rewiring

The application of ¹³C-MFA with tracers like L-Tyrosine-(phenyl-4-¹³C) is particularly powerful for studying metabolic rewiring in various cellular models. creative-proteomics.comnih.gov Metabolic reprogramming is a hallmark of many physiological and pathological processes, including cellular differentiation, immune responses, and diseases like cancer. nih.govnih.gov

In a study using the HL-60 cell line as a model for neutrophils, ¹³C-MFA was used to quantitatively characterize the metabolic changes that occur during differentiation and activation. nih.gov By tracing the flow of ¹³C from labeled substrates, the study identified specific metabolic pathways that were altered, providing insights into the metabolic adaptations of these immune cells. nih.gov

Similarly, in cancer biology, ¹³C-MFA has been extensively used to understand how tumor cells alter their metabolism to fuel their growth and survival. nih.govnumberanalytics.com This knowledge can be used to identify metabolic vulnerabilities in cancer cells that can be exploited for therapeutic purposes. numberanalytics.com

Applications of L Tyrosine Phenyl 4 13c in Protein and Amino Acid Turnover Studies

Measurement of Whole-Body Amino Acid Kinetics and Flux Rates

L-Tyrosine-(phenyl-4-13C) is instrumental in determining whole-body amino acid kinetics, offering a non-radioactive method to trace the movement and transformation of tyrosine throughout the body. By infusing this labeled tracer and monitoring its dilution in the plasma, researchers can calculate the rate of appearance (flux) of tyrosine. In the postabsorptive state, this flux is a direct measure of whole-body proteolysis, as the primary source of amino acids entering the circulation is from the breakdown of endogenous proteins. nih.gov

The use of L-Tyrosine-(phenyl-4-13C) in conjunction with other labeled amino acids, such as a labeled phenylalanine tracer, allows for a more comprehensive assessment of aromatic amino acid kinetics. nih.gov This dual-tracer approach enables the simultaneous measurement of both phenylalanine and tyrosine flux, providing a more complete picture of their interconnected metabolism. nih.gov Studies have utilized this methodology to investigate how different dietary intakes of phenylalanine and tyrosine affect their kinetics, revealing the body's adaptive responses to varying amino acid availability. nih.govnih.gov

Table 1: Representative Whole-Body Phenylalanine and Tyrosine Kinetics in the Postabsorptive State

ParameterApproximate Value (μmol kg⁻¹ h⁻¹)Description
Phenylalanine Flux46Rate of appearance of phenylalanine from protein breakdown.
Tyrosine Appearance from Protein Breakdown~29Estimated rate of tyrosine release from proteolysis.
Phenylalanine Hydroxylation~8Rate of conversion of phenylalanine to tyrosine.
Measured Tyrosine Flux35Total rate of appearance of tyrosine in plasma.
Tyrosine Oxidation~14Rate of irreversible loss of tyrosine through catabolism.

Data compiled from studies on postabsorptive humans. Values are approximate and can vary based on individual metabolic states. nih.gov

Quantification of Phenylalanine Hydroxylation and De Novo Tyrosine Synthesis in Vivo

A key application of L-Tyrosine-(phenyl-4-13C) is in the quantification of the conversion of phenylalanine to tyrosine, a process known as phenylalanine hydroxylation. nih.gov This metabolic step is the primary route for de novo synthesis of tyrosine in the body. drugbank.com By administering a labeled phenylalanine tracer (e.g., [1-13C]phenylalanine) and measuring the appearance of the label in tyrosine, researchers can directly quantify the rate of this conversion. nih.gov

This technique is crucial for understanding the regulation of aromatic amino acid metabolism and has been applied in various research contexts. For instance, it has been used to determine how different levels of dietary phenylalanine intake influence the rate of its hydroxylation to tyrosine. nih.govnih.gov Such studies are vital for defining amino acid requirements and understanding how the body manages excesses or deficiencies of essential amino acids. nih.govnih.gov Furthermore, this methodology is fundamental in studying conditions where phenylalanine metabolism is impaired, such as phenylketonuria (PKU). nih.gov

Determination of Protein Synthesis Rates in Specific Tissues and Cellular Compartments

While whole-body measurements provide a general overview, understanding protein metabolism at the tissue and cellular level is often necessary. L-Tyrosine-(phenyl-4-13C), along with other labeled amino acids, can be used to determine protein synthesis rates in specific tissues. nih.gov By measuring the incorporation of the labeled tracer into proteins isolated from tissue biopsies, researchers can calculate the fractional synthesis rate (FSR) of proteins within that tissue. researchgate.net

This approach has been enhanced by advanced analytical techniques like mass spectrometry imaging (MSI). nih.gov MSI allows for the visualization and quantification of the spatial distribution of the labeled tracer within different regions of a tissue, providing a more detailed understanding of local metabolic activity. nih.gov For example, studies have used MSI with labeled phenylalanine to investigate the kinetics of protein synthesis in different parts of a tumor, revealing metabolic heterogeneity within the cancerous tissue. nih.gov While these studies often use labeled phenylalanine, the principles are directly applicable to tracers like L-Tyrosine-(phenyl-4-13C) for investigating tyrosine incorporation.

Assessment of Protein Breakdown Dynamics Using Isotope Dilution Methods

The principle of isotope dilution, central to the use of L-Tyrosine-(phenyl-4-13C), is also fundamental to assessing protein breakdown. As previously mentioned, in a postabsorptive state, the rate of appearance of an essential amino acid like tyrosine in the plasma is a direct reflection of whole-body protein breakdown. nih.gov By infusing the labeled tracer at a known rate and measuring the extent to which it is diluted by the unlabeled tyrosine released from proteolysis, a quantitative measure of protein breakdown can be obtained.

This approach provides a dynamic view of protein catabolism, allowing researchers to investigate how various factors, such as nutritional status, disease, or hormonal changes, affect the rate at which body proteins are broken down. The stable isotopic tracer method allows for the calculation of the fractional breakdown rate (FBR) of specific proteins, such as albumin, by using mathematical models that analyze the isotopic enrichment of labeled amino acids. researchgate.net

Development and Refinement of Isotope Tracer Models for Aromatic Amino Acid Metabolism

The use of L-Tyrosine-(phenyl-4-13C) and other stable isotope tracers has been pivotal in the development and refinement of kinetic models that describe aromatic amino acid metabolism. nih.gov These models are mathematical representations that help to interpret the tracer data and provide quantitative estimates of metabolic fluxes, such as the rates of protein synthesis, breakdown, and amino acid interconversion. nih.govresearchgate.net

Early models focused on single amino acids, but the interconnectedness of phenylalanine and tyrosine metabolism necessitated the development of more complex, dual-tracer models. nih.gov These models, often employing both a labeled phenylalanine and a labeled tyrosine tracer, allow for the simultaneous assessment of phenylalanine hydroxylation and the independent fluxes of both amino acids. nih.govnih.gov The data generated from studies using L-Tyrosine-(phenyl-4-13C) continuously contribute to the validation and improvement of these models, enhancing their accuracy and predictive power in understanding the nuances of protein and amino acid metabolism in health and disease.

L Tyrosine Phenyl 4 13c in Structural Biology and Advanced Spectroscopic Techniques

Utilization in Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Characterization

The incorporation of L-Tyrosine-(phenyl-4-¹³C) into proteins is a strategic approach for biomolecular NMR studies. isotope.com This selective labeling allows researchers to introduce a specific NMR-active probe into a large protein, simplifying complex spectra. By observing the signal from the single ¹³C-labeled carbon, it becomes possible to monitor the environment and behavior of a specific tyrosine residue within the protein's three-dimensional structure. This technique is invaluable for characterizing protein structure, dynamics, and interactions, as the ¹³C nucleus provides a sensitive reporter of its local chemical environment. The applications for this labeled amino acid include biomolecular NMR, metabolomics, and proteomics. isotope.com

Analysis of Protein Structure and Dynamics via ¹³C Chemical Shift Perturbations

The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. When a protein undergoes changes in its conformation, such as during protein folding, unfolding, or in response to environmental cues, the local environment around the labeled tyrosine residue is altered. This alteration leads to a change, or perturbation, in the ¹³C chemical shift.

Researchers have found that there is a significant range in the experimental chemical shifts for tyrosine carbons in different local environments. illinois.edu Studies on various dipeptides have shown that the chemical shift range for the Cγ (the carbon at the 4-position of the phenyl ring) in tyrosine is approximately 9.4 ppm. illinois.edu These variations are not strongly correlated with backbone torsion angles but are influenced by local electrostatic field effects. illinois.eduresearchgate.net By monitoring the chemical shift of the L-Tyrosine-(phenyl-4-¹³C) label, scientists can map structural changes and assess the dynamics of specific regions within a protein.

Table 1: Experimental ¹³Cγ Chemical Shift Ranges in Tyrosine This table illustrates the observed range of chemical shifts for the Cγ carbon (equivalent to the 4-position carbon) in tyrosine residues within different molecular contexts, demonstrating the sensitivity of the chemical shift to the local environment.

Molecular ContextObserved Cγ Chemical Shift Range (ppm)
Tyrosine-containing dipeptides9.4
Tyrosine residues in 10 different proteins7.2

Data sourced from solid-state NMR investigations of various peptides and proteins. illinois.edu

Solid-State NMR Applications for Investigating Molecular Aggregation and Conformational Flexibility

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for studying the structure and dynamics of non-crystalline, insoluble, or large biomolecular assemblies, such as protein aggregates and fibrils. Incorporating L-Tyrosine-(phenyl-4-¹³C) into proteins destined for ssNMR studies provides a site-specific probe to investigate these complex systems.

For instance, ssNMR studies on labeled tyrosine have been used to investigate the dynamics of the phenyl ring. The phenyl rings of tyrosine are known to undergo π-flips, a 180° rotation about the Cβ-Cγ bond. researchgate.net By analyzing the signal from the labeled carbon at the 4-position, researchers can determine the rate and activation energy of these motions. researchgate.net This information is critical for understanding the conformational flexibility and packing within protein aggregates, which are often associated with disease states.

Probing Protein-Ligand Interactions and Allosteric Transitions through Isotopic Labeling

If a tyrosine residue is located within the binding pocket or along an allosteric pathway, the binding event will change its local environment. This change is detected as a chemical shift perturbation in the NMR spectrum of the ¹³C-labeled carbon. By titrating a protein containing L-Tyrosine-(phenyl-4-¹³C) with a ligand and monitoring the ¹³C signal, researchers can:

Identify which tyrosine residues are involved in the interaction.

Determine the binding affinity (Kd).

Characterize the conformational changes that occur upon binding.

This approach provides high-resolution data on specific interactions, which is fundamental for drug design and understanding biological regulation. nih.gov

Interpretation of ¹³C NMR Spectra for Labeled Tyrosine and its Derivatives

The interpretation of a ¹³C NMR spectrum involves assigning specific resonance peaks to the corresponding carbon atoms in the molecule. libretexts.orglibretexts.org The chemical shift value (in ppm) for a given carbon depends on its hybridization and the electronegativity of the atoms attached to it. libretexts.org In L-Tyrosine, the carbon atoms exist in several distinct chemical environments.

The ¹³C label at the 4-position of the phenyl ring is a non-protonated aromatic carbon (Cγ). Its signal appears in a characteristic region of the ¹³C NMR spectrum. In studies of L-tyrosine hydrochloride, the para carbon (the C4 position) carrying the hydroxyl group shows its signal at approximately 156.4 ppm. researchgate.net The other aromatic carbons also have distinct signals; for example, the carbons ortho and meta to the alkyl substituent resonate at around 132 ppm and 117.2 ppm, respectively. researchgate.net The presence of a single, intense peak in the expected aromatic region for the labeled sample confirms the successful incorporation of L-Tyrosine-(phenyl-4-¹³C) and allows for its unambiguous tracking.

Table 2: Typical ¹³C Chemical Shifts for Carbons in L-Tyrosine Hydrochloride This table provides representative chemical shift values for the different carbon atoms in L-Tyrosine, based on experimental data. The C4 position, where the ¹³C label is placed in L-Tyrosine-(phenyl-4-¹³C), is highlighted.

Carbon AtomChemical EnvironmentApproximate Chemical Shift (ppm)
C9 (or C=O)Carboxyl172.6 - 176.9
C4 (or Cγ) Aromatic (para, attached to -OH) 156.4 - 157.7
C2/C6 (or Cδ)Aromatic (ortho to alkyl group)132.0 - 133.5
C1 (or Cζ)Aromatic (ipso, attached to alkyl group)126.8 - 129.5
C3/C5 (or Cε)Aromatic (meta to alkyl group)117.2 - 118.6
C8 (or Cα)Aliphatic (attached to NH₃⁺)55.4 - 58.8
C7 (or Cβ)Aliphatic (attached to aromatic ring)35.9 - 38.3

Data compiled from experimental spectra of L-tyrosine and its derivatives. researchgate.netbmrb.io

Enzymatic Reaction Mechanism Elucidation Using L Tyrosine Phenyl 4 13c

Mechanistic Investigations of Tyrosine Phenol-Lyase Catalysis and Intermediate Formation

Tyrosine phenol-lyase (TPL), a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the reversible β-elimination of L-tyrosine to form phenol (B47542), pyruvate (B1213749), and ammonia. nih.govnih.govgenome.jp The use of isotopically labeled L-tyrosine has been fundamental in elucidating its complex catalytic cycle.

Stereochemical studies have shown that the reaction proceeds through a series of defined steps, including the formation of an external aldimine with the PLP cofactor, abstraction of the α-proton to form a quinonoid intermediate, and subsequent elimination of the phenol group. nih.govnih.govresearchgate.net L-Tyrosine-(phenyl-4-¹³C) is particularly valuable for studying the latter part of this mechanism. The ¹³C label at the C4 position, which bears the hydroxyl group, allows researchers to follow the cleavage of the C-C bond and the formation of phenol.

One key mechanistic question addressed by isotopic labeling is the proposed tautomerization of the p-hydroxyphenyl group to a cyclohexadienonyl moiety before the carbon-carbon bond is broken. nih.gov Tracking the ¹³C label provides direct evidence for this transient intermediate state. X-ray crystallographic studies have successfully trapped and characterized quinonoid intermediates formed with substrate analogs, providing a structural basis for the catalytic mechanism. nih.gov These structures reveal a closed conformation of the active site, which protects the reactive intermediate from the solvent and positions key catalytic residues for the reaction. nih.govnih.gov The insights gained from these studies are summarized in the table below.

Table 1: Mechanistic Insights into Tyrosine Phenol-Lyase (TPL) Catalysis
Mechanistic StepKey FindingMethodological ApproachReference
External Aldimine FormationCovalent bond forms between substrate's amino group and PLP cofactor.X-ray Crystallography, Spectrophotometry nih.gov
Quinonoid Intermediate FormationAbstraction of the substrate's α-proton creates a planar, conjugated intermediate. This species has been structurally characterized.X-ray Crystallography, Spectrophotometry nih.govnumberanalytics.com
C-C Bond CleavageFavors a mechanism involving tautomerization to a cyclohexadienonyl intermediate prior to phenol elimination.Isotopic Labeling (Deuterium Transfer Studies) nih.gov
Active Site ConformationEnzyme adopts a "closed" conformation upon substrate binding, shielding the active site and positioning catalytic residues.X-ray Crystallography nih.govnih.gov

Studies of Tyrosine Hydroxylase Activity and Regulation of Catecholamine Biosynthesis

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of vital neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.govnih.govwikipedia.org TH catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govnih.gov Given its critical role, TH activity is tightly regulated.

L-Tyrosine-(phenyl-4-¹³C) serves as a valuable substrate in assays designed to measure TH activity and investigate its regulation. By using this labeled substrate, the enzymatic product, L-DOPA, will also be ¹³C-labeled at the C4 position. This allows for precise quantification of the product using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). nih.govresearchgate.net This method can distinguish the enzymatically produced L-DOPA from endogenous, unlabeled L-DOPA, providing a clear measure of enzyme activity under various conditions.

Studies have shown that factors such as phosphorylation by multiple kinases, feedback inhibition by catecholamines, and interactions with regulatory proteins modulate TH activity. nih.gov Using L-Tyrosine-(phenyl-4-¹³C) in cellular or in vitro assays allows researchers to quantify how these regulatory mechanisms impact the rate of L-DOPA production. For instance, the effect of potential therapeutic agents that target TH can be accurately assessed by monitoring the conversion of the labeled substrate to the labeled product. nih.gov This approach is crucial for understanding the pathophysiology of diseases like Parkinson's, where dopamine production is impaired, and for developing new treatments. nih.gov

Role of L-Tyrosine-(phenyl-4-¹³C) as a Substrate in Probing Enzyme Active Site Chemistry

The unique chemical properties of the tyrosine side chain make it a frequent participant in enzyme catalysis, often residing within the active site. researchgate.net L-Tyrosine-(phenyl-4-¹³C) provides a direct means to probe the environment and chemical transformations occurring at the enzyme's catalytic core.

The ¹³C nucleus is NMR-active, meaning it can be detected by nuclear magnetic resonance spectroscopy. By incorporating L-Tyrosine-(phenyl-4-¹³C) into an enzyme's active site, ¹³C-NMR can be used to study the substrate's interaction with surrounding amino acid residues. nih.gov Changes in the chemical shift of the ¹³C label can indicate binding events, conformational changes, and the formation of reaction intermediates.

For Tyrosine Phenol-Lyase, the ¹³C label at the C4 position is at the heart of the chemical transformation. As the substrate binds and proceeds through the catalytic cycle, the electronic environment around this carbon changes dramatically. researchgate.net For example, during the formation of the quinonoid intermediate, the hybridization state of the ring carbons changes, which would be detectable by ¹³C-NMR. nih.gov This allows for a detailed mapping of the chemical events within the active site that would be difficult to observe using other methods. The ability to trap and study intermediates, as has been done with TPL, provides a snapshot of the active site chemistry in action. nih.govnumberanalytics.com

Table 2: Probing Enzyme Active Sites with L-Tyrosine-(phenyl-4-¹³C)
EnzymeTechniqueInformation GainedReference
Tyrosine Phenol-Lyase (TPL)¹³C-NMR SpectroscopyMonitors changes in the chemical environment of the C4-carbon upon binding and catalysis. researchgate.netnih.gov
Tyrosine Phenol-Lyase (TPL)X-ray Crystallography (with analogs)Provides static structural images of substrate analogs and trapped intermediates within the active site. nih.govnih.gov
Tyrosine Hydroxylase (TH)LC-MS/MSQuantifies product formation, reflecting the efficiency of the active site's catalytic machinery under different regulatory conditions. nih.govnih.gov

Analysis of Kinetic Isotope Effects to Determine Rate-Limiting Steps in Enzymatic Reactions

By using L-Tyrosine-(phenyl-4-¹³C), a ¹³C KIE can be measured. If the bond to the C4-carbon is broken or its bonding environment significantly changes during the rate-limiting step, the reaction will be slower with the ¹³C-labeled substrate compared to the unlabeled ¹²C substrate. The magnitude of this effect provides clues about the transition state of the rate-limiting step.

Studies on Tyrosine Hydroxylase using deuterium-labeled tyrosine have shown a lack of a significant KIE on the maximum velocity (Vmax). nih.govnih.gov This suggests that the chemical steps involving C-H bond breaking at the aromatic ring are not fully rate-limiting. Instead, it is proposed that the formation of the hydroxylating intermediate is the slow step in catalysis for the wild-type enzyme. nih.govnih.gov However, in certain mutant forms of TH that exhibit "uncoupling" (where the cofactor is oxidized without hydroxylating tyrosine), KIEs can be "unmasked," providing insight into the chemical steps themselves. nih.govamazonaws.com

For Tyrosine Phenol-Lyase, KIEs have been measured using ¹⁴C-labeled tyrosine at various positions. ichtj.waw.pl These studies revealed that the KIEs change during the course of the reaction, indicating a complex mechanism where the rate-limiting nature of individual steps may shift. ichtj.waw.pl Specifically, using L-tyrosine labeled at the C4 position (ring-1' in the study's nomenclature) would directly probe the C-C bond cleavage step. A significant KIE would confirm that this bond-breaking event is at least partially rate-limiting.

Table 3: Kinetic Isotope Effect (KIE) Studies on Tyrosine-Metabolizing Enzymes
EnzymeIsotopic LabelKey FindingImplication for Rate-Limiting StepReference
Tyrosine Hydroxylase (Wild-Type)Deuterium ([3,5-²H₂]-tyrosine)No significant KIE on Vmax.Chemical hydroxylation step is not rate-limiting; formation of the hydroxylating intermediate likely is. nih.govnih.gov
Tyrosine Hydroxylase (Uncoupled Mutants)Deuterium ([3,5-²H₂]-tyrosine)Inverse KIE is unmasked on the ratio of product formation to cofactor oxidation.Allows for the study of the chemical steps, which are masked in the wild-type enzyme. nih.govamazonaws.com
Tyrosine Phenol-Lyase¹⁴C (at C-2, C-3, and C-4 of phenyl ring)KIE values on C-3 and C-4 positions remained constant, while the effect on C-2 changed during the reaction.Suggests a complex mechanism with potentially shifting rate-limiting steps. Probes the C-C bond cleavage event. ichtj.waw.pl

Investigation of Biosynthetic Pathways and Precursor Roles with L Tyrosine Phenyl 4 13c

Elucidation of De Novo L-Tyrosine Biosynthesis Pathways (e.g., Shikimate Pathway)

The de novo synthesis of aromatic amino acids, including L-Tyrosine, occurs in plants and microorganisms through the shikimate pathway. nih.govnih.govfrontiersin.org This fundamental metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, the common precursor for phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.org The use of stable isotope tracers, such as specifically labeled glucose or other precursors that feed into the shikimate pathway, allows researchers to track the flow of carbon atoms through the various enzymatic steps. nih.govtum.de

By analyzing the incorporation of ¹³C from labeled precursors into the aromatic ring of tyrosine, the specific contributions of PEP and E4P to the final structure can be determined. youtube.com This technique, often coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides detailed insights into the carbon topology of the biosynthetic pathway. tum.de Such studies are crucial for understanding the regulation of aromatic amino acid biosynthesis and for metabolic engineering efforts aimed at increasing the production of these valuable compounds. frontiersin.orglabpartnering.org

Key Intermediates in the Shikimate Pathway:

IntermediateDescription
Phosphoenolpyruvate (PEP)A key intermediate in glycolysis.
Erythrose 4-phosphate (E4P)An intermediate of the pentose (B10789219) phosphate (B84403) pathway.
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)Formed by the condensation of PEP and E4P.
3-dehydroquinate (DHQ)The first carbocyclic intermediate in the pathway.
3-dehydroshikimic acid (DHS)Formed by the dehydration of DHQ.
ShikimateA key intermediate from which the pathway derives its name.
ChorismateThe branch-point intermediate for the synthesis of the three aromatic amino acids.

Tracing Metabolic Routes from Phenylalanine to Tyrosine

In animals, tyrosine is considered a non-essential amino acid because it can be synthesized from the essential amino acid phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver. nih.govnih.govresearchgate.net The use of isotopically labeled phenylalanine, including L-Tyrosine-(phenyl-4-¹³C)'s precursor L-Phenylalanine-(phenyl-4-¹³C), has been instrumental in quantifying the rate of this conversion in vivo. nih.govdocumentsdelivered.comdntb.gov.ua

By administering a labeled phenylalanine tracer and subsequently measuring the appearance of the label in tyrosine, researchers can directly determine the flux of phenylalanine to tyrosine. nih.govnih.gov These studies have provided valuable information on the regulation of phenylalanine metabolism and have been crucial in understanding metabolic disorders such as phenylketonuria (PKU), where the activity of PAH is deficient. nih.gov Tracer studies have shown that in healthy individuals, a significant portion of phenylalanine is hydroxylated to form tyrosine. nih.gov

Table of Research Findings on Phenylalanine to Tyrosine Conversion:

Tracer UsedKey FindingReference
L-[ring-²H₅]phenylalanine and L-[1-¹³C]tyrosineDetermined the in vivo rate of phenylalanine conversion to tyrosine in healthy adults. nih.gov
L-[1-¹³C]phenylalanineUsed to study phenylalanine flux, oxidation, and conversion to tyrosine in humans. nih.gov
L-[ring-²H₅]phenylalanine and L-[1-¹³C]phenylalanineCompared the rates of phenylalanine conversion to tyrosine using different isotopic tracers. documentsdelivered.com

Characterization of L-Tyrosine as a Precursor for Neurotransmitter Biosynthesis (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Epinephrine)

L-Tyrosine is the direct precursor for the synthesis of a class of vital neurotransmitters known as catecholamines, which includes dopamine, norepinephrine (noradrenaline), and epinephrine (B1671497) (adrenaline). consensus.appnih.govnih.gov The biosynthetic pathway begins with the conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. nih.govwikipedia.org

The use of L-Tyrosine-(phenyl-4-¹³C) allows for the direct tracing of tyrosine's carbon backbone into these neurotransmitters. This enables the study of neurotransmitter dynamics, including their synthesis, turnover, and release in the brain. frontiersin.orgnih.gov Such research is critical for understanding the neurobiology of various psychological and neurological conditions and for evaluating the effects of pharmacological interventions. nih.govnih.gov By monitoring the incorporation of ¹³C from labeled tyrosine into dopamine, norepinephrine, and their metabolites, scientists can gain a quantitative understanding of catecholamine metabolism in both healthy and diseased states. researchgate.net

The Catecholamine Biosynthesis Pathway:

L-Tyrosine → L-DOPA: Catalyzed by Tyrosine Hydroxylase. nih.gov

L-DOPA → Dopamine: Catalyzed by Aromatic L-amino acid decarboxylase (DOPA decarboxylase). wikipedia.org

Dopamine → Norepinephrine: Catalyzed by Dopamine β-hydroxylase. wikipedia.org

Norepinephrine → Epinephrine: Catalyzed by Phenylethanolamine N-methyltransferase. wikipedia.org

Investigation of Tyrosine's Precursor Role in Diverse Secondary Metabolites (e.g., Melanin (B1238610), Alkaloids, Coenzyme Q10)

Beyond its role in protein and neurotransmitter synthesis, L-tyrosine is a precursor to a wide array of secondary metabolites with diverse biological functions. nih.gov The stable isotope label in L-Tyrosine-(phenyl-4-¹³C) provides a means to definitively establish these biosynthetic connections.

Melanin: Melanin, the pigment responsible for coloration in skin, hair, and eyes, is synthesized from L-tyrosine. researchgate.net The initial and rate-limiting step is the oxidation of tyrosine to dopaquinone (B1195961) by the enzyme tyrosinase. researchgate.net Studies using ¹³C-labeled tyrosine have enabled the measurement of new melanin synthesis in live cells, providing insights into the regulation of melanogenesis. nih.gov This approach can distinguish between the synthesis of different types of melanin, such as eumelanin (B1172464) (brown-black) and pheomelanin (yellow-reddish brown). nih.gov

Alkaloids: L-Tyrosine is a fundamental building block for a vast number of plant-derived alkaloids, many of which have significant pharmacological properties. For example, the benzylisoquinoline alkaloids, a large and diverse group that includes morphine, are derived from tyrosine. hebmu.edu.cn Isotope tracing experiments, including those with ¹³C-labeled tyrosine, have been essential in unraveling the complex biosynthetic pathways leading to these compounds. utm.mx

Coenzyme Q10: Coenzyme Q10 (CoQ10 or ubiquinone) is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. nih.gov In humans and other eukaryotes, the benzoquinone ring of CoQ10 is derived from tyrosine. nih.govresearchgate.net The biosynthetic pathway involves multiple enzymatic steps. nih.gov While the complete pathway is still under investigation, it is known that tyrosine is a key precursor, and deficiencies in the vitamins required for this conversion can lead to reduced CoQ10 levels. nih.gov

Advanced Experimental Design and Analytical Considerations for L Tyrosine Phenyl 4 13c Tracer Studies

Methodologies for Isotopic Tracer Administration in In Vitro and In Vivo Research Models

The administration of L-Tyrosine-(phenyl-4-13C) as an isotopic tracer is a cornerstone of metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolite flux. The choice of administration methodology is critical and depends on the research model—in vitro or in vivo—and the specific biological questions being addressed.

In in vitro models, such as cell cultures, the tracer is typically introduced into the culture medium. This allows for a controlled environment where the concentration of the tracer and the duration of exposure can be precisely managed. For instance, in studies of cancer cell metabolism, A549 lung carcinoma cells can be cultured in a medium containing L-Tyrosine-(phenyl-4-13C) to trace its conversion into other metabolites. nih.gov This approach is particularly useful for investigating the metabolic reprogramming that is a hallmark of cancer.

In vivo studies in animal models or human subjects present a more complex scenario. The tracer can be administered through various routes, each with its own set of advantages and disadvantages. nih.gov Common methods include:

Oral administration: The tracer is ingested, mimicking the natural route of nutrient absorption. This method is often used in studies of whole-body amino acid kinetics. nih.govnih.gov

Intravenous (IV) infusion: This method provides a direct and rapid introduction of the tracer into the bloodstream, bypassing the complexities of gastrointestinal absorption. nih.gov It allows for precise control over the plasma concentration of the tracer.

Intraperitoneal (IP) injection: This route is commonly used in small animal models and involves injecting the tracer into the peritoneal cavity. nih.gov

The choice between these methods depends on the specific research question. For example, a study comparing oral and intravenous administration of [1-13C]phenylalanine and [2H2]tyrosine in humans found that the route of administration significantly impacted the estimated rates of phenylalanine oxidation and hydroxylation. nih.gov

Furthermore, the experimental design can involve a single bolus administration or a continuous infusion. A bolus provides a pulse of the tracer, while a continuous infusion aims to achieve a steady-state concentration of the labeled compound in the plasma, which can be crucial for accurate flux measurements. nih.govnih.gov The duration of the tracer study is also a critical parameter, with some studies extending for 24 hours to capture diurnal variations in metabolism. nih.govnih.gov

Quantitative Analysis of 13C-Enrichment in Metabolites and Proteins using Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for quantifying the incorporation of 13C from L-Tyrosine-(phenyl-4-13C) into downstream metabolites and proteins. wustl.edu This powerful tool separates ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled (12C) and labeled (13C) molecules.

The general workflow for analyzing 13C-enrichment involves several key steps:

Sample Preparation: Metabolites and proteins are extracted from the biological samples (e.g., cells, tissues, plasma). Proteins are typically hydrolyzed into their constituent amino acids.

Chromatographic Separation: The extracted molecules are often separated using techniques like gas chromatography (GC) or liquid chromatography (LC) before being introduced into the mass spectrometer. This separation reduces the complexity of the sample and improves the accuracy of quantification.

Mass Spectrometric Analysis: The separated molecules are ionized and their mass-to-charge ratios are measured. The relative abundance of the different isotopologues (molecules with different numbers of 13C atoms) is determined.

Data Analysis: The raw MS data is processed to calculate the percentage of 13C enrichment in the target molecules. This often involves correcting for the natural abundance of 13C. nih.gov

High-resolution mass spectrometry is particularly advantageous for these studies as it can distinguish between isotopologues with very small mass differences. wustl.edu Tandem mass spectrometry (MS/MS) can be used to fragment the molecules, providing structural information and confirming the position of the 13C label within the molecule. nih.gov

Several specific MS-based techniques are employed for 13C-enrichment analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing volatile and thermally stable metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique suitable for a wide range of metabolites, including those that are not amenable to GC-MS. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI): This technique allows for the spatial visualization of labeled metabolites within tissue sections, providing valuable information about the metabolic heterogeneity of tissues. nih.govacu.edu.au

The choice of MS technique depends on the specific metabolites or proteins of interest and the research question. For example, GC-MS has been used to measure [13C]leucine enrichment in muscle protein, while MALDI-MSI has been used to study the kinetics of L-[ring-13C6]-labeled phenylalanine and tyrosine in tumor tissues. nih.govnih.govacu.edu.au

Integration of NMR Spectroscopy for Positional Labeling Pattern Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of L-Tyrosine-(phenyl-4-13C) tracer studies, NMR is particularly valuable for determining the specific position of the 13C label within a molecule. researchgate.net

The key principles behind using NMR for positional labeling analysis are:

Chemical Shift: The resonance frequency of a 13C nucleus in an NMR spectrum is highly sensitive to its chemical environment. This allows for the differentiation of carbon atoms at different positions within a molecule.

13C-13C Coupling: If two adjacent carbon atoms are both 13C labeled, they will exhibit spin-spin coupling, which can be observed in the NMR spectrum. This provides direct evidence for the connectivity of labeled atoms.

Solid-state NMR has been used to study tyrosine metabolism during insect cuticle formation. By using 3-13C labeled tyrosine, researchers were able to track the incorporation of the label into the solid cuticle and determine that the side chain of tyrosine is likely not involved in protein cross-linking. nih.gov

In another example, various NMR techniques, including single pulse, cross-polarization (CP), and quantitative cross-polarization (QUCP), were used to analyze 13C, 15N-L-tyrosine. researchgate.net These experiments demonstrated the ability of NMR to provide quantitative information about the labeling pattern.

While 13C NMR is a powerful tool, it has some limitations, including lower sensitivity compared to MS and the requirement for larger sample sizes. nih.gov However, recent advancements in NMR technology, such as the use of higher magnetic fields and cryogenically cooled probes, have improved sensitivity. Additionally, indirect detection methods, such as 1H NMR, can be used to quantify 13C enrichment, offering a more sensitive and high-throughput approach. nih.gov

Computational Modeling and Algorithms for Data Interpretation in Tracer Experiments

The data generated from L-Tyrosine-(phenyl-4-13C) tracer experiments, particularly when combined with mass spectrometry and NMR, can be complex. Computational modeling and specialized algorithms are essential for interpreting this data and extracting meaningful biological insights. nih.govsigmaaldrich.com

One of the primary applications of computational modeling in this context is Metabolic Flux Analysis (MFA) . MFA is a mathematical technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.gov The basic principle of 13C-MFA is to:

Develop a metabolic network model: This model represents the known biochemical reactions in the system being studied.

Administer a 13C-labeled tracer: L-Tyrosine-(phenyl-4-13C) is introduced into the system.

Measure the 13C labeling patterns: The distribution of 13C in various metabolites is measured using MS or NMR.

Fit the model to the data: Computational algorithms are used to find the set of metabolic fluxes that best explains the observed labeling patterns.

Genetic algorithms have been employed to optimize the design of tracer experiments by identifying the combination of labeled substrates that will provide the most precise flux estimates. nih.gov

In addition to MFA, other computational approaches are used to analyze tracer data. For example, in a study of phenylalanine and tyrosine kinetics, computational models were used to estimate the daily rates of phenylalanine oxidation and hydroxylation from tracer data. nih.gov These models can account for factors such as the route of tracer administration and the physiological state of the subject (e.g., fasting vs. fed).

The development of new algorithms and software tools is an active area of research. These tools are designed to handle the increasing complexity of metabolic models and the large datasets generated by modern analytical instruments. The goal is to provide researchers with robust and user-friendly platforms for analyzing and interpreting tracer data.

Challenges in Tracer Selection and Experimental Protocol Optimization

Despite the power of stable isotope tracing with L-Tyrosine-(phenyl-4-13C), there are several challenges associated with tracer selection and the optimization of experimental protocols. nih.govnih.gov

Tracer Selection:

Cost: 13C-labeled compounds can be expensive, which can limit the scope of experiments, especially when multiple tracers or large quantities are needed.

Availability: While L-Tyrosine-(phenyl-4-13C) is commercially available, other specifically labeled isotopologues may be more difficult to obtain.

Metabolic Scrambling: The 13C label can sometimes be "scrambled" or redistributed to other positions within the molecule or transferred to other molecules through metabolic side reactions. This can complicate the interpretation of labeling patterns. nih.gov

Optimal Tracer for a Specific Pathway: The choice of tracer can significantly impact the ability to measure fluxes through a particular pathway. For example, different labeled glucose tracers are optimal for studying glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov

Experimental Protocol Optimization:

Route of Administration: As discussed in Section 8.1, the route of tracer administration can influence the results. nih.gov The choice of route must be carefully considered based on the research question and the model system.

Tracer Dose and Infusion Rate: The amount of tracer administered must be sufficient to achieve detectable enrichment without perturbing the normal metabolism of the system.

Duration of Labeling: The time required to reach isotopic steady state can vary depending on the metabolite and the turnover rate of the pathway. Dynamic labeling experiments, where samples are collected at multiple time points, can provide valuable information about the kinetics of metabolic pathways. wustl.edu

Fasting and Diet: In in vivo studies, the diet and fasting state of the subject can have a profound impact on metabolism and must be carefully controlled. nih.govnih.gov

Analytical Variability: It is important to minimize analytical variability through the use of standardized procedures and quality control measures.

To address these challenges, researchers are developing new methods for optimizing tracer experiments. Computational tools can be used to design experiments that are both cost-effective and informative. nih.govfrontiersin.org Additionally, the development of new analytical techniques with higher sensitivity and resolution is helping to overcome some of the limitations of current methods.

Emerging Research Directions and Methodological Innovations for L Tyrosine Phenyl 4 13c

Development of Advanced Isotope Labeling Strategies for Complex Biological Systems

The foundational technique of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics. nih.govchempep.com In a typical SILAC experiment, one population of cells is grown in media containing the natural "light" amino acid (e.g., ¹²C-Tyrosine), while another is grown in media with a "heavy" isotope-labeled version, such as L-Tyrosine-(phenyl-4-¹³C). nih.govsigmaaldrich.com After experimental manipulation, the cell populations are combined, and the relative abundance of proteins is accurately quantified by mass spectrometry, which detects the mass shift between the light and heavy peptides. sigmaaldrich.com

Building upon this principle, researchers are developing more sophisticated strategies to probe intricate biological systems:

Pulsed SILAC (pSILAC): This technique involves introducing the heavy labeled amino acid for a short period. Instead of labeling the entire proteome, pSILAC specifically tags newly synthesized proteins. chempep.com This allows for the measurement of protein synthesis and turnover rates, providing dynamic insights into cellular processes. chempep.comnih.gov

Site-Specific Isotope Labeling (SSIL): For high-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy, uniform labeling can lead to complex spectra with significant signal overlap. nih.gov Advanced strategies allow for the incorporation of ¹³C at specific positions within the amino acid. nih.gov While L-Tyrosine-(phenyl-4-¹³C) labels a single carbon on the phenyl ring, other methods use metabolic precursors like phenylpyruvate or 4-hydroxy phenylpyruvate to achieve specific labeling patterns, simplifying NMR spectra and enabling detailed studies of protein structure and dynamics. nih.govresearchgate.net

Reverse Labeling: In this approach, an otherwise uniformly ¹³C-labeled protein is produced in the presence of an unlabeled precursor. nih.gov For instance, adding natural abundance 4-hydroxy phenylpyruvate to a [U-¹³C]-glucose medium results in a protein where all carbons are ¹³C-labeled except for those in the tyrosine side chain, effectively making them disappear from the spectrum to aid in signal assignment. nih.gov

These advanced labeling methods, which can utilize precursors or modified versions of L-Tyrosine, are critical for dissecting the complexity of protein synthesis, turnover, and structure within living organisms. unl.ptspringernature.com

Table 1: Comparison of Advanced Isotope Labeling Strategies

Labeling StrategyPrinciplePrimary ApplicationKey Advantage
Standard SILACComplete metabolic labeling of the proteome with "light" vs. "heavy" amino acids. nih.govGlobal quantitative proteomics. chempep.comHigh accuracy in relative protein quantification due to early sample mixing. chempep.com
Pulsed SILAC (pSILAC)Short-term labeling to mark only newly synthesized proteins. chempep.comMeasuring protein synthesis and degradation rates (turnover). chempep.comProvides dynamic information on proteome changes.
Site-Specific Isotope Labeling (SSIL)Incorporation of isotopes at specific atomic positions within an amino acid. nih.govProtein structure and dynamics studies by NMR. nih.govReduces spectral complexity and allows for focused analysis of specific regions. nih.gov
Reverse LabelingSupplementing uniformly labeled media with an unlabeled precursor to leave specific residues unlabeled. nih.govAiding spectral assignment in NMR by making specific signals "disappear". nih.govSimplifies crowded spectra of large proteins.

Integration with Multi-Omics Approaches for Holistic Metabolic and Proteomic Understanding

Modern systems biology recognizes that a holistic view of cellular function requires integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov Metabolomics, which provides a real-time snapshot of physiological state, is a crucial component of this approach. nih.gov L-Tyrosine-(phenyl-4-¹³C) is an ideal tracer for these integrated studies, enabling researchers to follow the path of tyrosine through interconnected metabolic and signaling networks.

A significant area of research is the study of post-translational modifications (PTMs), which dynamically regulate protein function. nih.gov Tyrosine phosphorylation, in particular, is a key modification in signaling pathways that is often dysregulated in diseases like cancer. nih.gov By using L-Tyrosine-(phenyl-4-¹³C) in combination with phosphoproteomic techniques, researchers can quantify changes in both protein expression and the phosphorylation status of tyrosine residues. nih.gov

A recent study integrated parallel phosphoproteomics and metabolomics to globally map metabolic enzyme tyrosine phosphorylation events. nih.gov This approach allowed the researchers to identify specific phosphorylation sites on metabolic enzymes and simultaneously assess their functional consequences by observing changes in related metabolite levels. nih.gov This powerful combination helps to bridge the gap between changes in protein modification and their ultimate impact on cellular metabolism, providing a more complete picture of cellular regulation. nih.govnih.gov

High-Throughput Screening Methodologies Incorporating L-Tyrosine-(phenyl-4-¹³C)

High-throughput screening (HTS) is essential for drug discovery and biotechnology, allowing for the rapid testing of thousands of samples. manchester.ac.uk While many HTS methods rely on fluorescence or colorimetric readouts, mass spectrometry (MS)-based screening is emerging as a powerful, label-free alternative that offers greater specificity. manchester.ac.uknih.govnih.gov

L-Tyrosine-(phenyl-4-¹³C) is particularly well-suited for MS-based HTS applications. For example, in the directed evolution of enzymes, HTS can be used to screen vast libraries of enzyme variants for improved activity. manchester.ac.uk An assay could be designed where a bacterial or yeast strain engineered to produce a specific enzyme is fed L-Tyrosine-(phenyl-4-¹³C) as a substrate. The efficiency of different enzyme variants in converting the labeled tyrosine to a product could be rapidly quantified by MS, which can easily distinguish the ¹³C-labeled product from other molecules in the crude mixture. manchester.ac.ukd-nb.info

Recent developments focus on increasing the speed of MS analysis to meet the demands of HTS. Platforms using techniques like Desorption Electrospray Ionization (DESI)-MS can directly analyze samples from multi-well plates with a throughput of seconds per sample. manchester.ac.uk Incorporating stable isotope tracers like L-Tyrosine-(phenyl-4-¹³C) into these HTS-MS workflows provides a robust and quantitative method for screening enzyme activities or identifying inhibitors in complex biological contexts.

Table 2: Research Findings from Methodologies Using L-Tyrosine or its Labeled Variants

MethodologyResearch FocusKey Finding/InnovationReference
Integrated Phosphoproteomics & MetabolomicsMapping functional tyrosine phosphorylation sites on metabolic enzymes.Identified and validated functional consequences of phosphorylation on enzymes like pyruvate (B1213749) kinase and glutamate (B1630785) dehydrogenase. nih.gov
Biosensor-based HTSScreening for high-yield L-tyrosine producing yeast strains.A fluorescent biosensor showed a linear relationship with extracellular L-tyrosine, enabling efficient screening of mutant libraries. nih.gov
Colorimetric HTSScreening for the synthetic activity of Tyrosine Phenol-Lyase (TPL).Developed a method based on the colorimetric reaction of the substrate pyruvate, allowing for HTS of TPL variants with enhanced activity. nih.gov
MS-based HTSAssessing the activity of Tyrosine Ammonia Lyase (TAL) for treating tyrosinemia.A robust spectrophotometric HTS assay was developed to quantify the conversion of tyrosine to p-coumaric acid, enabling screening of bacterial TAL enzymes. d-nb.info

Future Prospects in Fundamental Biological and Biomedical Research Applications

The continued development of analytical methods and labeling strategies ensures that L-Tyrosine-(phenyl-4-¹³C) will remain a vital tool for future research. The ability to trace this single amino acid with high precision opens up numerous avenues for investigation:

Neuroscience: Tyrosine is the precursor to crucial neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). nih.gov Using L-Tyrosine-(phenyl-4-¹³C) as a tracer in animal models or organoid systems, combined with advanced MS imaging, will allow researchers to map the synthesis, transport, and metabolism of these neurotransmitters in specific brain regions with unprecedented detail.

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to fuel their growth. Tracing the fate of L-Tyrosine-(phenyl-4-¹³C) can reveal how it is utilized in tumor cells—whether it is shunted into protein synthesis, energy production, or other pathways. This knowledge is critical for identifying metabolic vulnerabilities that can be targeted with new therapies. nih.gov

Protein Homeostasis and Disease: Many neurodegenerative diseases are characterized by protein aggregation and a breakdown in protein quality control. pSILAC and related techniques using labeled tyrosine can provide detailed insights into how protein synthesis, folding, and degradation are altered in disease states, potentially revealing new therapeutic targets.

Drug Development: MS-based HTS assays incorporating L-Tyrosine-(phenyl-4-¹³C) can be used to screen for drugs that modulate the activity of enzymes involved in tyrosine metabolism. This is directly relevant for inherited metabolic disorders like tyrosinemia and for developing adjunct therapies in other diseases. d-nb.info

Q & A

Q. What is the significance of the phenyl-4-13C isotopic labeling in L-Tyrosine for metabolic studies?

The phenyl-4-13C label enables precise tracking of L-Tyrosine’s metabolic fate in biochemical pathways, particularly in aromatic amino acid metabolism and neurotransmitter synthesis. This isotopic tracer allows researchers to quantify metabolic flux using techniques like ¹³C-NMR spectroscopy or mass spectrometry (MS) , which detect the position-specific incorporation of the 13C label into downstream metabolites (e.g., dopamine, melanin, or thyroid hormones) . Methodologically, ensure isotopic purity (e.g., ≥98% 13C) to avoid signal dilution and validate tracer integrity via control experiments with unlabeled tyrosine.

Q. How should researchers design experiments to verify isotopic stability in L-Tyrosine-(phenyl-4-13C) under physiological conditions?

Isotopic stability must be confirmed to prevent label scrambling or exchange. Design experiments to:

  • Incubate the compound in buffer systems mimicking physiological pH and temperature.
  • Analyze samples at multiple time points using HPLC-MS to monitor 13C retention at the phenyl-4 position.
  • Compare results with degradation controls (e.g., exposure to reactive oxygen species or enzymatic cleavage). Refer to isotopic validation protocols from NIST or peer-reviewed studies for benchmarking .

Q. What are the best practices for synthesizing and characterizing L-Tyrosine-(phenyl-4-13C) derivatives?

Follow these steps:

  • Synthesis : Use chiral auxiliaries or enzymatic resolution to ensure L-configuration retention.
  • Characterization : Employ ¹H/¹³C-NMR to confirm positional labeling and optical rotation ([α]D) to verify enantiomeric purity.
  • Purity validation : Use microanalysis (C, H, N) and chromatographic methods (TLC/HPLC) with standards. For novel derivatives, provide full spectral assignments and cross-validate with unlabeled analogs .

Advanced Research Questions

Q. How can conflicting data on L-Tyrosine-(phenyl-4-13C) metabolic flux in different tissue models be resolved?

Contradictions often arise from variations in tissue-specific enzyme expression or compartmentalization . To address this:

  • Compare isotopic enrichment patterns across tissues (e.g., liver vs. brain) using spatially resolved MS imaging.
  • Control for isotopic dilution by measuring intracellular pools of unlabeled tyrosine.
  • Apply kinetic modeling (e.g., Metabolic Control Analysis) to identify rate-limiting steps. Triangulate findings with gene expression data (e.g., tyrosine hydroxylase or aromatic L-amino acid decarboxylase levels) .

Q. What methodological challenges arise when integrating L-Tyrosine-(phenyl-4-13C) into in vivo tracer studies, and how can they be mitigated?

Key challenges include:

  • Isotope delivery : Optimize administration routes (e.g., intravenous vs. dietary) to achieve steady-state labeling without perturbing homeostasis.
  • Signal-to-noise ratio : Use dynamic ¹³C-MRS with hyperpolarization or isotopic enrichment ≥99% to enhance detection.
  • Ethical constraints : For human studies, adhere to tracer dosage limits (e.g., ≤1 mg/kg) and obtain IRB approval. Reference guidelines from the Journal of Biological Chemistry for isotopic tracer protocols .

Q. How can researchers differentiate between isotopic scrambling and genuine metabolic branching in L-Tyrosine-(phenyl-4-13C) studies?

Design dual-tracer experiments using complementary isotopes (e.g., ¹³C and ²H labels at distinct positions).

  • Compare labeling patterns in shared metabolites (e.g., fumarate or succinate) to identify scrambling artifacts.
  • Use isotopomer spectral analysis (ISA) to deconvolute contributions from parallel pathways.
  • Validate with genetic knockouts of suspected enzymes (e.g., phenylalanine hydroxylase) to isolate pathway activity .

Data Reporting and Reproducibility

Q. What criteria should be prioritized when reporting experimental data for L-Tyrosine-(phenyl-4-13C) in publications?

Include:

  • Isotopic purity (atom % 13C) and analytical validation methods.
  • Spectral data (NMR/MS) with peak assignments and signal-to-noise ratios.
  • Kinetic parameters (e.g., Vmax, Km) derived from tracer data.
  • Negative controls (e.g., unlabeled tracer experiments) and statistical confidence intervals. Follow Pharmaceutical Research guidelines for reproducibility .

Q. How can researchers address discrepancies in NMR/MS data interpretation for L-Tyrosine-(phenyl-4-13C) isotopomers?

  • Use reference libraries (e.g., NIST Chemistry WebBook) to match fragmentation patterns or chemical shifts.
  • Apply computational tools (e.g., Gaussian for DFT-calculated NMR shifts) to resolve ambiguous assignments.
  • Cross-validate with independent labs using blinded samples .

Tables for Methodological Reference

Parameter Recommended Value/Technique Validation Method Reference
Isotopic Purity≥98 atom % 13CEA-IRMS, NMR
Enantiomeric Purity≥99% L-configurationChiral HPLC, [α]D measurement
Metabolic Flux Quantification¹³C-MFA (Metabolic Flux Analysis)INCA software
Spectral AssignmentCross-referenced with NIST WebBook¹³C-NMR (125 MHz)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.